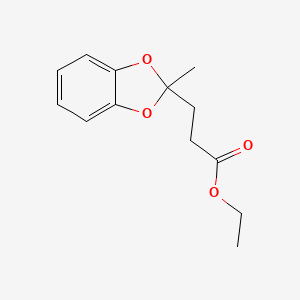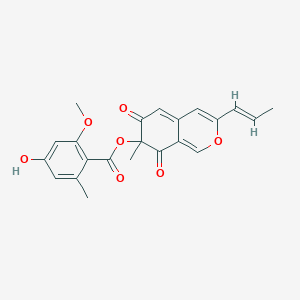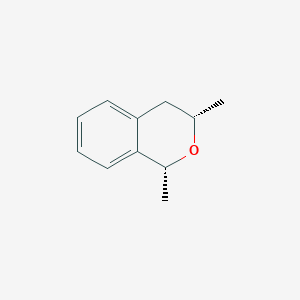
1,3-Dimethyl-isochroman, 1e', 3e
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-isochroman, 1e’, 3e can be synthesized through various methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes, catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . This method provides excellent yields under moderate conditions and is applicable on a gram-scale .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-isochroman, 1e’, 3e typically involves the use of recyclable and efficient heterogeneous catalysts. These catalysts, such as Keggin-type polyoxometalates, are non-corrosive, inexpensive, and readily available . The use of green solvents like dimethyl carbonate further enhances the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-isochroman, 1e’, 3e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-isochroman, 1e’, 3e has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-isochroman, 1e’, 3e involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman: The parent compound without methyl substitutions.
1,3-Dimethyl-isochroman, 1a’, 3e: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
1,3-Dimethyl-isochroman, 1e’, 3e is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions can enhance its stability and modify its interaction with molecular targets compared to other isochroman derivatives .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(1R,3S)-1,3-dimethyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C11H14O/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
AIODYCJUHTYCEB-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC=CC=C2[C@H](O1)C |
Kanonische SMILES |
CC1CC2=CC=CC=C2C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


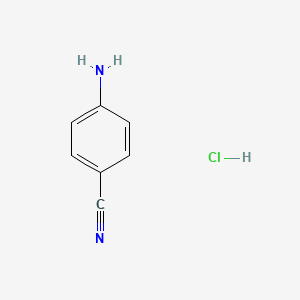
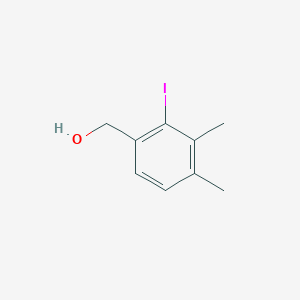
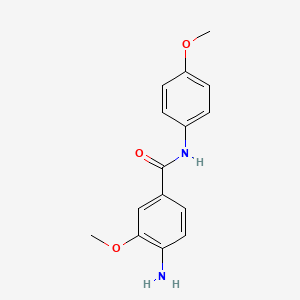

![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

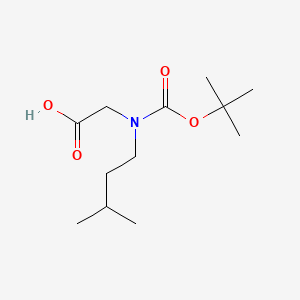
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)



